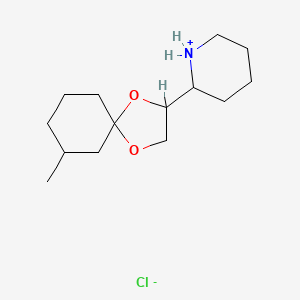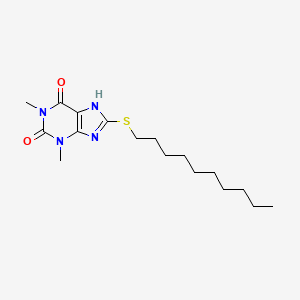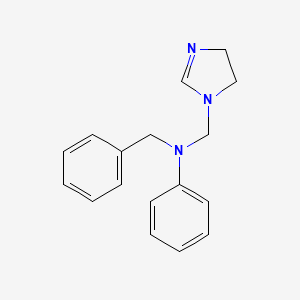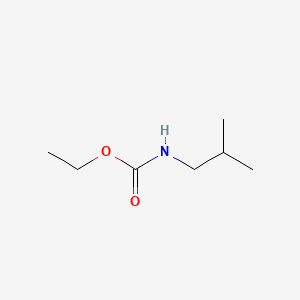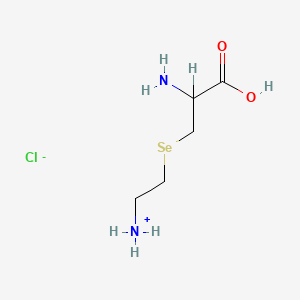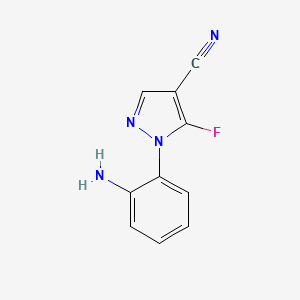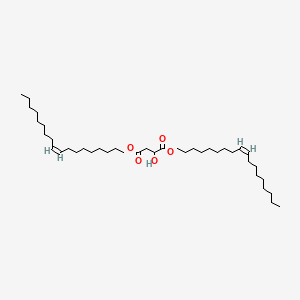
Dioleyl malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioleyl malate is an organic compound with the molecular formula C40H72O4. It is an ester derived from malic acid and oleyl alcohol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. This compound is particularly valued for its emollient properties, making it a common ingredient in skincare products.
準備方法
Synthetic Routes and Reaction Conditions
Dioleyl malate can be synthesized through the esterification of malic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Malic Acid+2Oleyl Alcohol→Dioleyl Malate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods.
化学反応の分析
Types of Reactions
Dioleyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malic acid and oleyl alcohol.
Oxidation: this compound can undergo oxidation reactions, particularly at the oleyl groups, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Alcohols, catalysts like sodium methoxide or lipases.
Major Products Formed
Hydrolysis: Malic acid and oleyl alcohol.
Oxidation: Epoxides, hydroxylated derivatives.
Transesterification: Various ester derivatives depending on the alcohol used.
科学的研究の応用
Dioleyl malate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
作用機序
The mechanism of action of dioleyl malate primarily involves its interaction with biological membranes. As an emollient, it helps to maintain the skin’s moisture barrier by forming a protective layer on the surface. This reduces transepidermal water loss and enhances skin hydration. In drug delivery systems, this compound can facilitate the penetration of active ingredients through the skin by modifying the lipid matrix of the stratum corneum.
類似化合物との比較
Similar Compounds
- Diisostearyl malate
- Dibutyloctyl malate
- Di-C12-13 alkyl malate
- Diethylhexyl malate
- Diisoamyl malate
- Dioctyldodecyl malate
Comparison
Dioleyl malate is unique among these compounds due to its specific esterification with oleyl alcohol, which imparts distinct physicochemical properties. Compared to diisostearyl malate, for example, this compound has a different fatty acid chain length and degree of unsaturation, affecting its melting point, viscosity, and emollient properties. This makes this compound particularly suitable for certain cosmetic formulations where a lighter, more spreadable texture is desired.
特性
CAS番号 |
52030-95-2 |
|---|---|
分子式 |
C40H74O5 |
分子量 |
635.0 g/mol |
IUPAC名 |
bis[(Z)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38,41H,3-16,21-37H2,1-2H3/b19-17-,20-18- |
InChIキー |
MBPUYGZEDYDAHA-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



